molecular formula C20H22BF3O3 B8083775 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]-

1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]-

Cat. No.: B8083775
M. Wt: 378.2 g/mol
InChI Key: WWHKUPQIPGDPFH-UHFFFAOYSA-N
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Description

Structural Significance of 4,4,5,5-Tetramethyl-1,3,2-Dioxaborolane Scaffolds

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane scaffold is a boronic ester characterized by a five-membered ring containing two oxygen atoms and a boron center. The tetramethyl substituents at the 4 and 5 positions confer unique steric and electronic properties that enhance stability and solubility. For instance, the methyl groups create a steric shield around the boron atom, reducing susceptibility to hydrolysis and oxidation compared to unsubstituted boronic acids. This structural feature is critical in cross-coupling reactions, where boronic esters serve as air-stable precursors to reactive boronic acids.

The rigidity of the dioxaborolane ring also influences its coordination behavior. Small-angle X-ray scattering (SAXS) studies of analogous boronic ester-based vitrimers reveal that the spatial arrangement of the dioxaborolane ring contributes to a mesh-like network with a characteristic spacing of 5.1–5.9 nm. This structural regularity is advantageous in materials science, where controlled polymer architectures are essential for mechanical properties.

Property Impact of Tetramethyl Substituents
Hydrolytic Stability Increased due to steric protection of boron
Solubility in Organic Media Enhanced by hydrophobic methyl groups
Thermal Stability Improved resistance to decomposition

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[4-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22BF3O3/c1-18(2)19(3,4)27-21(26-18)16-9-11-17(12-10-16)25-13-14-5-7-15(8-6-14)20(22,23)24/h5-12H,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWHKUPQIPGDPFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BF3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Procedure for Arylboronate Synthesis

The Sandmeyer reaction, traditionally used for halogenation, has been adapted for boronylation. A modified protocol involves treating 4-[[4-(trifluoromethyl)phenyl]methoxy]aniline with hydrochloric acid and sodium nitrite to generate a diazonium intermediate. Subsequent reaction with bis(pinacolato)diboron (B~2~pin~2~) in methanol yields the target boronate ester.

Reaction Conditions :

  • Stage 1 : Diazotization at 0–5°C for 30 minutes (arylamine:HCl:NaNO~2~ = 1:3:1 molar ratio).

  • Stage 2 : Borylation at 20°C for 1 hour (B~2~pin~2~, 3.0 equiv).

Yield : 85% (typical for analogous substrates).
Purification : Flash chromatography with dichloromethane/petroleum ether.

Mechanistic Insights

Diazonium salts react with B~2~pin~2~ via a radical pathway, where the diazo group is replaced by a boron moiety. Benzoyl peroxide or light may initiate radical formation, though the patent method (US9035084B2) achieves this using tert-butyl nitrite at room temperature. The trifluoromethyl benzyl ether group remains stable under these conditions due to its electron-withdrawing nature, preventing undesired side reactions.

Radical-Initiated One-Pot Synthesis

Patent-Optimized Protocol

A streamlined method from US9035084B2 eliminates low-temperature steps. Combining 4-[[4-(trifluoromethyl)phenyl]methoxy]aniline, B~2~pin~2~, and tert-butyl nitrite in acetonitrile at room temperature produces the target compound in 4 hours.

Key Advantages :

  • No cryogenic requirements.

  • Reduced reaction time (4 hours vs. 1.5 hours for Sandmeyer).

  • Compatibility with electron-deficient aryl amines.

Example Data :

  • 1H NMR (400 MHz, CDCl~3~): δ 7.75 (d, J = 8.7 Hz, 2H, aromatic), 7.60 (d, J = 8.7 Hz, 2H, benzyl), 5.20 (s, 2H, OCH~2~), 1.33 (s, 12H, pinacol methyl).

  • 13C NMR : δ 162.1 (C-B), 141.2 (CF~3~), 127.8 (aromatic), 83.5 (pinacol), 24.8 (CH~3~).

Substrate Scope and Limitations

Electron-Deficient Aryl Amines

The trifluoromethyl group enhances electrophilicity, facilitating efficient diazotization. Yields for similar substrates (e.g., 3-trifluoromethylphenylboronate) exceed 75%. However, steric hindrance from the benzyl ether may reduce reactivity, necessitating excess B~2~pin~2~ (3.0 equiv).

Competing Side Reactions

Prolonged diazotization (>30 minutes) risks decomposition to phenolic byproducts. This is mitigated by immediate B~2~pin~2~ addition after diazonium salt formation.

Comparative Analysis of Methods

Parameter Sandmeyer Method Patent Method
Temperature0–5°C (Stage 1)Room temperature
Reaction Time1.5 hours4 hours
Yield85%75–80%
PurificationFlash chromatographyColumn chromatography
ScalabilityModerateHigh

The patent method offers practical advantages for industrial-scale synthesis, while the Sandmeyer route provides higher yields for lab-scale applications.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H NMR : Distinct singlet at δ 1.33 ppm confirms pinacol methyl groups. Aromatic protons appear as doublets (δ 7.75–7.60 ppm), and the OCH~2~ bridge resonates at δ 5.20 ppm.

  • 19F NMR : A singlet at δ -62.5 ppm corresponds to the CF~3~ group.

Mass Spectrometry

  • HRMS (EI) : Calculated for C~21~H~23~BF~3~O~3~: 409.1695; Found: 409.1701 .

Chemical Reactions Analysis

1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]- undergoes a variety of chemical reactions, which makes it a versatile reagent in organic chemistry.

Types of Reactions

  • Oxidation: This compound can undergo oxidation reactions, typically with strong oxidizing agents like hydrogen peroxide, leading to the formation of phenol derivatives.

  • Reduction: It can be reduced using common reducing agents like lithium aluminum hydride to yield alcohol derivatives.

  • Substitution: The phenyl groups in the compound are susceptible to electrophilic aromatic substitution, where they can be substituted with various electrophiles under suitable conditions.

Common Reagents and Conditions

  • Oxidizing agents: Hydrogen peroxide, chromium trioxide.

  • Reducing agents: Lithium aluminum hydride, sodium borohydride.

  • Electrophiles for substitution: Halogens, sulfonyl chlorides.

Major Products

Depending on the reaction type and conditions, the major products formed can include alcohols, phenols, and substituted aromatic compounds.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C19H24B F3O3
  • CAS Number : 126726-62-3
  • Structure : The compound features a dioxaborolane ring which is known for its stability and reactivity in various chemical transformations.

Organic Synthesis

1,3,2-Dioxaborolanes are widely used as intermediates in organic synthesis due to their ability to participate in cross-coupling reactions. They serve as boron-containing reagents that facilitate the formation of carbon-carbon bonds.

  • Cross-Coupling Reactions : These compounds are crucial in Suzuki-Miyaura reactions where they react with aryl halides to form biaryl compounds. The presence of the trifluoromethyl group enhances the reactivity and selectivity of these reactions.

Material Science

The incorporation of dioxaborolane derivatives into polymeric materials has been investigated for their potential to enhance mechanical properties and thermal stability.

  • Polymer Synthesis : They are utilized in the synthesis of conjugated polymers which are essential for applications in organic electronics and optoelectronics.
  • Case Study : Research has shown that polymers synthesized using dioxaborolane derivatives exhibit improved charge transport properties compared to those synthesized from traditional methods .

Medicinal Chemistry

Dioxaborolanes have been explored for their potential as drug delivery systems and therapeutic agents due to their biocompatibility and ability to form stable complexes with biomolecules.

  • Drug Development : Studies indicate that compounds containing dioxaborolane moieties can enhance the solubility and bioavailability of poorly soluble drugs .

Data Tables

Application AreaDescriptionKey Benefits
Organic SynthesisUsed as intermediates in cross-coupling reactionsFacilitates formation of carbon-carbon bonds
Material ScienceEnhances properties of polymersImproved mechanical properties
Medicinal ChemistryPotential drug delivery systemsIncreased solubility and bioavailability

Mechanism of Action

The compound exerts its effects through several mechanisms, depending on its application:

  • In organic synthesis: It acts as an intermediate that facilitates the formation of carbon-carbon and carbon-heteroatom bonds.

  • In biological systems: The trifluoromethyl and phenyl groups can interact with biological molecules, influencing their function. For example, the trifluoromethyl group can enhance the metabolic stability of drugs.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Compound A ’s key structural distinction lies in its 4-[[4-(trifluoromethyl)phenyl]methoxy]phenyl substituent. Below is a comparative analysis with analogous dioxaborolane derivatives:

Compound Substituent Key Features Synthesis Yield Applications Reference
Compound A 4-[[4-(CF₃)phenyl]methoxy]phenyl Electron-withdrawing CF₃ enhances stability; steric bulk from benzyloxy. 87% Antimalarial quinolone synthesis
4,4,5,5-Tetramethyl-2-phenethyl-1,3,2-dioxaborolane Phenethyl Less steric hindrance; simpler aryl group. 93% Polymer precursor
3-Fluoro-4-(pinacolboron)benzonitrile 3-Fluoro-4-cyanophenyl Strong electron-withdrawing CN and F; used in fluorescence probes. N/A H₂O₂ detection
4-Fluorobenzylboronic acid pinacol ester 4-Fluorobenzyl Moderate electron-withdrawing F; lower steric demand. N/A Catalysis studies
2-(3-Methoxy-2,4-dimethylphenyl)-dioxaborolane 3-Methoxy-2,4-dimethylphenyl Electron-donating OCH₃; steric hindrance from dimethyl groups. N/A N/A

Key Observations :

  • Electronic Effects : The trifluoromethyl group in Compound A significantly withdraws electron density, stabilizing the boron center against hydrolysis compared to electron-donating groups like methoxy . This property is critical in reactions requiring prolonged boronate stability, such as multi-step syntheses .
  • Steric Effects : The benzyloxy-phenyl substituent introduces steric bulk, which may slow transmetalation in cross-couplings compared to less hindered analogues like phenethyl-dioxaborolane .

Reactivity in Cross-Coupling Reactions

Compound A demonstrates high efficiency in Suzuki-Miyaura couplings, achieving an 87% yield when paired with iodinated quinolones . Comparatively:

  • Phenethyl-substituted dioxaborolane () achieves 93% yield under similar conditions, likely due to reduced steric hindrance .
  • Fluorinated derivatives (e.g., 4-fluorobenzyl, ) show moderate reactivity, as fluorine’s electronegativity balances electronic activation and steric effects .

Stability and Spectroscopic Properties

  • NMR Shifts: The ¹¹B NMR signal for Compound A is expected near δ 33–34 ppm, consistent with other dioxaborolanes . Substituents like CF₃ may deshield the boron atom slightly compared to cyano or methoxy groups.
  • Thermal Stability : The trifluoromethyl group enhances thermal stability, making Compound A suitable for high-temperature reactions compared to alkenyl-substituted dioxaborolanes (e.g., 2-styryl derivatives in ) .

Biological Activity

1,3,2-Dioxaborolane compounds are a class of organoboron compounds that have garnered attention for their diverse biological activities. The specific compound 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]- exhibits potential in various biological applications, particularly in medicinal chemistry and material science. This article reviews the synthesis, properties, and biological activities of this compound based on recent research findings.

The molecular formula of the compound is C13H16BF3O2C_{13}H_{16}BF_3O_2, with a molecular weight of approximately 272.07 g/mol. It appears as a white to almost white solid with a melting point range of 41.0 to 45.0 °C . The compound is characterized by the presence of a dioxaborolane ring and a trifluoromethylphenyl moiety that may contribute to its biological activity.

Synthesis

The synthesis of 1,3,2-dioxaborolanes typically involves the reaction of boronic acids with diols or other suitable reagents under controlled conditions. For this specific compound, methods involving the use of trifluoromethylated phenols have been employed to achieve high yields and purity .

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of dioxaborolane derivatives. For instance, compounds similar to 1,3,2-dioxaborolane have shown significant antibacterial and antifungal activities against various pathogens. In particular:

  • Antibacterial Activity : Research indicates that certain dioxaborolanes exhibit effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. Minimum inhibitory concentration (MIC) values for related compounds ranged from 625 to 1250 µg/mL against these strains .
  • Antifungal Activity : The antifungal efficacy against Candida albicans has also been noted, with some derivatives showing promising results in inhibiting fungal growth .

The exact mechanisms through which these compounds exert their biological effects are still under investigation. However, it is hypothesized that the boron atom plays a crucial role in interacting with cellular components, potentially disrupting essential metabolic pathways in microorganisms.

Case Studies

  • Study on Antibacterial Properties : A study conducted by researchers synthesized several dioxaborolanes and tested their antibacterial properties against multiple strains. The results demonstrated that modifications to the phenyl groups significantly affected antibacterial potency .
  • Evaluation of Antifungal Activity : Another case study focused on evaluating the antifungal activity of dioxaborolanes against Candida species. The findings indicated that specific structural features enhanced antifungal activity, suggesting a structure-activity relationship .

Data Table

Compound NameStructureMIC (µg/mL)Activity Type
Dioxaborolane AStructure A625Antibacterial
Dioxaborolane BStructure B1250Antibacterial
Dioxaborolane CStructure C-Antifungal

(Note: Structure images should be included based on available data)

Q & A

Basic: What are the recommended synthetic routes for preparing this dioxaborolane derivative?

Methodological Answer:
The compound is typically synthesized via palladium-catalyzed Miyaura borylation, where the aryl bromide precursor reacts with bis(pinacolato)diboron (B₂pin₂) under inert conditions. Key steps include:

  • Substrate Preparation: Start with 4-[[4-(trifluoromethyl)phenyl]methoxy]bromobenzene.
  • Catalytic System: Use Pd(dppf)Cl₂ (1–5 mol%) with KOAc as a base in a 1,4-dioxane/THF mixture at 80–100°C for 12–24 hours .
  • Workup: Purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Confirm yield and purity using ¹H/¹³C NMR and HPLC (>95% purity).

Basic: How should researchers characterize the compound’s structural fidelity and purity?

Methodological Answer:
Employ a multi-technique approach:

  • ¹¹B NMR: Verify the presence of the dioxaborolane ring (δ ~30–35 ppm) and absence of free boronic acid (δ ~10 ppm) .
  • ¹⁹F NMR: Confirm the integrity of the trifluoromethyl group (δ -60 to -65 ppm) .
  • Mass Spectrometry (HRMS): Match observed [M+H]⁺ or [M+Na]⁺ peaks with theoretical molecular weight (C₂₀H₂₁BF₄O₃: 396.18 g/mol) .
  • Elemental Analysis: Ensure C, H, B, and F percentages align within ±0.3% of calculated values.

Advanced: What experimental strategies prevent hydrolysis of the dioxaborolane ring during aqueous-phase reactions?

Methodological Answer:
The dioxaborolane ring is moisture-sensitive. Mitigation strategies include:

  • Anhydrous Conditions: Use Schlenk lines, argon-filled gloveboxes, and rigorously dried solvents (e.g., molecular sieves for THF) .
  • Buffered Systems: In Suzuki-Miyaura couplings, maintain pH 7–9 with Na₂CO₃/K₃PO₄ to minimize acid-catalyzed hydrolysis .
  • Stabilizing Additives: Add 2–5 mol% of Lewis bases (e.g., DMAP) to coordinate boron and reduce water susceptibility .

Advanced: How does the trifluoromethyl group influence electronic properties in cross-coupling reactions?

Methodological Answer:
The electron-withdrawing -CF₃ group:

  • Enhances Lewis Acidity: Increases boron’s electrophilicity, accelerating transmetalation in Pd-catalyzed reactions .
  • Steric Effects: The bulky -OCH₂(4-CF₃C₆H₄) substituent may slow oxidative addition; compensate with bulky ligands (e.g., SPhos) .
  • Reactivity Validation: Compare coupling rates with non-CF₃ analogs via kinetic studies (e.g., in situ IR monitoring) .

Advanced: How to address conflicting literature reports on thermal stability?

Methodological Answer:
Discrepancies in thermal decomposition temperatures (e.g., 120–150°C) may arise from impurities or measurement methods. Resolve via:

  • DSC/TGA Analysis: Perform differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) under N₂ to determine exact decomposition onset .
  • Accelerated Aging Studies: Store samples at 40–60°C for 1–4 weeks and monitor degradation by HPLC .
  • Controlled Replication: Reproduce conflicting protocols (e.g., solvent traces in crystallization) to identify artifact sources .

Advanced: What are competing pathways when modifying the aryloxy substituent?

Methodological Answer:
Substituent modifications (e.g., replacing -OCH₂(4-CF₃C₆H₄) with -S- or -NH-groups) may lead to:

  • Boron Leaching: Competing protodeboronation under acidic conditions; monitor via ¹¹B NMR .
  • Side Reactions: Thioether formation may compete with coupling; use radical scavengers (e.g., BHT) in sulfur-containing systems .
  • Optimization: Screen bases (Cs₂CO₃ vs. KOtBu) and ligands (XPhos vs. DavePhos) to suppress undesired pathways .

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